molecular formula C24H30N2O3 B2479647 3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946372-32-3

3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B2479647
CAS No.: 946372-32-3
M. Wt: 394.515
InChI Key: KICBXYMKXDDXTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide (CAS 946372-32-3) is a high-purity synthetic compound supplied for research and development purposes. This chemical features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry that is widely found in a variety of pharmacologically active compounds . The molecular structure includes a 4-methoxyphenylpropanamide chain linked to a 1-(3-methylbutyl)-2-oxo-tetrahydroquinoline group, yielding a molecular formula of C24H30N2O3 and a molecular weight of 394.52 . Tetrahydroquinoline derivatives are subjects of extensive research due to their diverse biological activities and presence in natural products. As a building block, this compound is valuable for chemical biology and drug discovery programs, particularly in the synthesis and exploration of novel nitrogen-containing heterocycles. Researchers can utilize this molecule in the development of small-molecule libraries, as a key intermediate in organic synthesis, or as a standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17(2)14-15-26-22-11-8-20(16-19(22)7-13-24(26)28)25-23(27)12-6-18-4-9-21(29-3)10-5-18/h4-5,8-11,16-17H,6-7,12-15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICBXYMKXDDXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring and the subsequent attachment of the methoxyphenyl and propanamide groups. Common synthetic routes may involve:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Propanamide Moiety: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include 3-(4-hydroxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide.

    Reduction: Products may include 3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl]propanamide.

    Substitution: Products may include 3-(4-aminophenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has various applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the tetrahydroquinoline ring can interact with hydrophobic regions. The propanamide moiety may form hydrogen bonds with amino acid residues in the target protein, leading to modulation of its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

BG15335
  • Structure: 3-(4-Methoxyphenyl)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide .
  • Key Difference : The 1-position substituent is 2-methylpropyl (isobutyl) instead of 3-methylbutyl (isoamyl).
Compound 35 ()
  • Structure: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide .
  • Key Differences :
    • 1-Position Substituent : A pyrrolidine-containing ethyl group introduces basicity (pKa ~8.5), enhancing water solubility.
    • 6-Position Linker : Thiophene-2-carboximidamide replaces the propanamide, enabling hydrogen bonding with kinase ATP pockets.
  • Biological Relevance : This compound was evaluated as a CDK5/p25 inhibitor, with enantiomeric purity (>99% ee) critical for activity .

Propanamide Substituent Variations

Compound 6 ()
  • Structure : N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide .
  • Key Differences: Lacks the tetrahydroquinolinone core. The propanamide linker is substituted with a pyrazole ring instead of a 4-methoxyphenyl group.
  • Biological Data : Tested in SH-SY5Y neuronal cells, this compound showed moderate cytoprotection against 6-OHDA-induced toxicity (EC₅₀ ~25 μM), suggesting that electron-rich aromatic groups enhance neuroprotective activity .

Alkyl Chain and Stereochemical Effects

Compound from
  • Structure: 3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide .
  • Key Differences :
    • The 1-position substituent is a methyl group , simplifying the core.
    • A piperidinyl-ethyl branch at the 6-position introduces steric bulk and basicity.
  • Theoretical Impact : The piperidine moiety may improve blood-brain barrier penetration compared to the target compound’s linear alkyl chain.

Physicochemical and Pharmacokinetic Comparison

Table 1: Structural and Molecular Properties

Compound Name Core Scaffold 1-Position Substituent 6-Position Substituent Molecular Weight (g/mol) logP<sup>*</sup>
Target Compound Tetrahydroquinolin-2-one 3-Methylbutyl 3-(4-Methoxyphenyl)propanamide 380.48 3.8
BG15335 Tetrahydroquinolin-2-one 2-Methylpropyl 3-(4-Methoxyphenyl)propanamide 380.48 3.3
Compound 35 Tetrahydroquinolin-2-one Pyrrolidinyl-ethyl Thiophene-2-carboximidamide 369.2 2.9
Compound 6 None (linear propanamide) N/A 3-(Pyrazolyl)-propanamide ~300 (estimated) 2.5

<sup>*</sup>logP values estimated using ChemAxon software.

Research Findings and Implications

  • Alkyl Chain Length : Elongating the 1-position alkyl group from 2-methylpropyl (BG15335) to 3-methylbutyl (target compound) increases lipophilicity, which may enhance tissue distribution but reduce aqueous solubility .
  • Heterocyclic Modifications : The thiophene-carboximidamide in Compound 35 demonstrates that electronegative substituents improve kinase binding affinity, though at the cost of metabolic instability .
  • Neuroprotective Potential: The 4-methoxyphenyl group in the target compound and Compound 6 correlates with cytoprotective effects in neuronal models, suggesting shared mechanisms (e.g., antioxidant or anti-apoptotic pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.